Tak 456

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

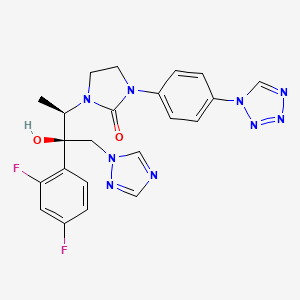

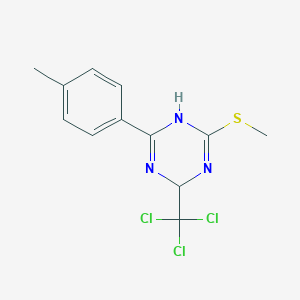

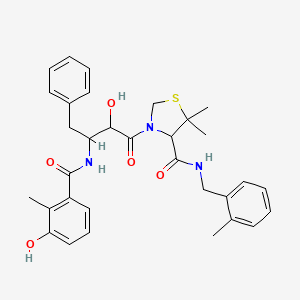

TAK 456: ist ein neuartiges orales Triazol-Derivat, das für seine potente und breit wirksame antimykotische Aktivität bekannt ist. Es hat eine starke Wirksamkeit gegen verschiedene Pilzpathogene gezeigt, darunter Candida albicans und Aspergillus fumigatus . Diese Verbindung zeichnet sich besonders durch ihre Fähigkeit aus, die Sterolsynthese in diesen Pilzen zu hemmen, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Pilzinfektionen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Kondensationsreaktion: Die Synthese beginnt mit der Kondensation von 4-Fluor-nitrobenzol und Tetrazol, was zu einem Gemisch aus regioisomeren (4-Nitrophenyl)tetrazolen führt.

Cyclisierung: Das Amin-Derivat wird durch Behandlung mit Phenylchloroformiat in Pyridin in das Zwischenprodukt Phenylcarbamát umgewandelt.

Epoxidbildung: Der chirale Epoxidalkohol, der aus Methyl ®-Lactat hergestellt wird, wird in Triflat umgewandelt und dann mit dem Natriumsalz von Imidazolon kondensiert.

Endprodukt: Das endgültige Imidazolidinon wird durch katalytische Hydrierung des Imidazolons erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von TAK 456 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlichen Verfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hydrazin und Eisen(III)-chlorid: Verwendet für die Reduktion von Nitrogruppen.

Phenylchloroformiat und Pyridin: Verwendet für die Bildung von Phenylcarbamát-Zwischenprodukten.

Natriumhydrid: Verwendet für die Öffnung des Oxiranrings.

Hauptprodukte:

Triazolylalkohol: Wird während der Öffnung des Oxiranrings gebildet.

Imidazolidinon: Das Endprodukt, das nach katalytischer Hydrierung erhalten wird.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Referenzverbindung bei der Entwicklung neuer Antimykotika eingesetzt. Seine einzigartige Struktur und seine breite Aktivität machen es zu einem wertvollen Werkzeug für die Untersuchung der Struktur-Wirkungs-Beziehungen von Triazolverbindungen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen der Pilzresistenz und die Rolle der Sterolsynthese bei Pilzwachstum und -entwicklung zu untersuchen .

Medizin: this compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Behandlung von Pilzinfektionen gezeigt, insbesondere solchen, die durch Candida albicans und Aspergillus fumigatus verursacht werden . Seine Wirksamkeit gegen Fluconazol-resistente Stämme macht es zu einer wertvollen Ergänzung des Antimykotika-Arsenals .

Industrie: In der pharmazeutischen Industrie wird this compound als Leitverbindung für die Entwicklung neuer Antimykotika eingesetzt. Seine breite Aktivität und seine günstigen pharmakokinetischen Eigenschaften machen es zu einem attraktiven Kandidaten für die Weiterentwicklung .

Wirkmechanismus

This compound entfaltet seine antimykotische Wirkung durch Hemmung des Enzyms Cytochrom P450 51 (CYP51A1), das an der Synthese von Ergosterol beteiligt ist, einem Schlüsselbestandteil von Pilzzellmembranen . Durch die Hemmung dieses Enzyms stört this compound die Integrität der Pilzzellmembran, was zum Zelltod führt . Dieser Mechanismus ähnelt dem anderer Triazol-Antimykotika, aber this compound hat eine überlegene Wirksamkeit gegen bestimmte resistente Stämme gezeigt .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions:

Hydrazine and Iron(III) Chloride: Used for the reduction of nitro groups.

Phenyl Chloroformate and Pyridine: Used for the formation of phenyl carbamate intermediates.

Sodium Hydride: Used for the opening of the oxirane ring.

Major Products:

Triazolyl Alcohol: Formed during the oxirane ring opening.

Imidazolidinone: The final product obtained after catalytic hydrogenation.

Wissenschaftliche Forschungsanwendungen

Chemistry: TAK 456 is used as a reference compound in the development of new antifungal agents. Its unique structure and broad-spectrum activity make it a valuable tool for studying the structure-activity relationships of triazole compounds .

Biology: In biological research, this compound is used to study the mechanisms of fungal resistance and the role of sterol synthesis in fungal growth and development .

Medicine: this compound has shown promising results in preclinical and clinical trials for the treatment of fungal infections, particularly those caused by Candida albicans and Aspergillus fumigatus . Its efficacy against fluconazole-resistant strains makes it a valuable addition to the antifungal arsenal .

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antifungal drugs. Its broad-spectrum activity and favorable pharmacokinetic properties make it an attractive candidate for further development .

Wirkmechanismus

TAK 456 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 51 (CYP51A1), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole antifungals but this compound has shown superior efficacy against certain resistant strains .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Itraconazol: Ein weiteres Triazol-Antimykotikum mit breitem Wirkungsspektrum, aber anderen pharmakokinetischen Eigenschaften.

Voriconazol: Ein Triazol-Antimykotikum mit einem breiteren Wirkungsspektrum, aber höherer Toxizität.

Einzigartigkeit von TAK 456: this compound zeichnet sich durch seine überlegene Wirksamkeit gegen Fluconazol-resistente Stämme und sein günstiges pharmakokinetisches Profil aus . Seine Fähigkeit, die Sterolsynthese in niedrigeren Konzentrationen als andere Triazole zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung schwer zu behandelnder Pilzinfektionen .

Eigenschaften

CAS-Nummer |

181869-54-5 |

|---|---|

Molekularformel |

C22H21F2N9O2 |

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

1-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-3-[4-(tetrazol-1-yl)phenyl]imidazolidin-2-one |

InChI |

InChI=1S/C22H21F2N9O2/c1-15(22(35,11-30-13-25-12-27-30)19-7-2-16(23)10-20(19)24)31-8-9-32(21(31)34)17-3-5-18(6-4-17)33-14-26-28-29-33/h2-7,10,12-15,35H,8-9,11H2,1H3/t15-,22-/m1/s1 |

InChI-Schlüssel |

JTNIHNJCRCYZSU-IVZQSRNASA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Isomerische SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Kanonische SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCN(C3=O)C4=CC=C(C=C4)N5C=NN=N5 |

Synonyme |

1-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-(1H-1-tetrazolyl)phenyl)-2-imidazolidinone TAK 456 TAK-456 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)

![3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)

![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)

![7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1229217.png)

![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)